molecular formula C15H18N2O3 B2487361 (Z)-2-cyano-3-(4-methoxy-2-propan-2-yloxyphenyl)-N-methylprop-2-enamide CAS No. 1356809-32-9

(Z)-2-cyano-3-(4-methoxy-2-propan-2-yloxyphenyl)-N-methylprop-2-enamide

Cat. No.: B2487361
CAS No.: 1356809-32-9
M. Wt: 274.32
InChI Key: YYSRGLQJUOISEB-UHFFFAOYSA-N
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Description

(Z)-2-cyano-3-(4-methoxy-2-propan-2-yloxyphenyl)-N-methylprop-2-enamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, including a cyano group, a methoxy group, and a propan-2-yloxyphenyl moiety.

Preparation Methods

The synthesis of (Z)-2-cyano-3-(4-methoxy-2-propan-2-yloxyphenyl)-N-methylprop-2-enamide typically involves several steps. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with 4-methoxy-2-(propan-2-yloxy)benzaldehyde.

    Formation of Intermediate: The benzaldehyde undergoes a reaction with a suitable nitrile source to form the corresponding cyano intermediate.

    Addition of N-methyl Group: The intermediate is then reacted with a methylating agent to introduce the N-methyl group.

    Final Cyclization: The final step involves cyclization to form the this compound.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.

Chemical Reactions Analysis

(Z)-2-cyano-3-(4-methoxy-2-propan-2-yloxyphenyl)-N-methylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or amides.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(Z)-2-cyano-3-(4-methoxy-2-propan-2-yloxyphenyl)-N-methylprop-2-enamide has several scientific research applications:

Comparison with Similar Compounds

(Z)-2-cyano-3-(4-methoxy-2-propan-2-yloxyphenyl)-N-methylprop-2-enamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(Z)-2-cyano-3-(4-methoxy-2-propan-2-yloxyphenyl)-N-methylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-10(2)20-14-8-13(19-4)6-5-11(14)7-12(9-16)15(18)17-3/h5-8,10H,1-4H3,(H,17,18)/b12-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYSRGLQJUOISEB-GHXNOFRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)OC)C=C(C#N)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=C(C=CC(=C1)OC)/C=C(/C#N)\C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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